Iem 1460

描述

IEM-1460 是一种化学化合物,以其作为 AMPA 受体的电压依赖性开放通道阻滞剂的作用而闻名。 它对缺乏 GluR2 亚基的受体(它们是钙渗透的)具有选择性,而对包含 GluR2 亚基的受体则没有选择性 。 这种化合物在体内显示出抗惊厥作用,主要用于科学研究 .

准备方法

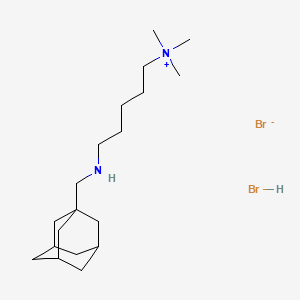

IEM-1460 的合成涉及多个步骤。 IEM-1460 的化学名称为溴化溴化 N,N,N-三甲基-5-[(三环[3.3.1.13,7]癸-1-基甲基)氨基]-1-戊铵 。 合成路线通常涉及在受控条件下,三环[3.3.1.13,7]癸烷衍生物与适当胺的反应。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂,并应用超声技术以提高溶解度 .

化学反应分析

IEM-1460 经历了几种类型的化学反应:

氧化还原: 由于其稳定的结构,这些反应通常与 IEM-1460 无关。

取代: 该化合物可以发生取代反应,特别是涉及其溴基团。

常用试剂和条件: DMSO 等试剂用于溶解 IEM-1460,并应用超声技术以提高溶解度.

主要产物: 这些反应的主要产物是修饰后的 IEM-1460 分子,具体取决于发生的特定取代。

科学研究应用

Neuroscience Studies

IEM-1460 has been extensively utilized in neuroscience to study the properties of AMPA receptors. It has been shown to selectively inhibit calcium-permeable AMPA receptors, providing insights into their role in synaptic transmission and plasticity.

Key Findings:

- IEM-1460 effectively blocked currents in GluR2-lacking AMPA receptors, aiding in distinguishing between different receptor subtypes .

- The compound was instrumental in elucidating the functional properties of AMPA receptors in various neuronal populations, revealing differences in calcium permeability across brain regions .

Pain Management

Recent studies have highlighted IEM-1460's potential as an analgesic agent. Research indicates that it can alleviate inflammatory hyperalgesia in animal models, demonstrating significant antinociceptive effects.

Case Study:

- In a rat model of CFA-induced inflammatory pain, IEM-1460 administered intrathecally resulted in a marked increase in paw withdrawal latency, indicating reduced thermal hyperalgesia. This effect was dose-dependent and lasted for several days post-treatment .

Neurological Disorders

The ability of IEM-1460 to selectively inhibit calcium-permeable AMPA receptors makes it a candidate for treating conditions characterized by excitotoxicity, such as:

- Epilepsy : By blocking excessive neuronal firing associated with seizures.

- Neurodegenerative Diseases : Potentially mitigating neuronal damage caused by excessive glutamate signaling.

Nystagmus Treatment

IEM-1460 has shown promise in preliminary studies for managing nystagmus (involuntary eye movement). Its effects on AMPA receptor modulation may contribute to stabilizing visual input during episodes of nystagmus .

Summary Table of Applications

作用机制

IEM-1460 通过以电压依赖的方式阻断 AMPA 受体来发挥作用。 它对缺乏 GluR2 亚基的受体(它们是钙渗透的)具有选择性 。 该化合物与这些受体的开放通道结合,阻止离子流动,从而抑制突触传递 。 这种机制在研究 AMPA 受体在兴奋性神经传递和神经保护中的作用方面特别有用 .

相似化合物的比较

IEM-1460 对钙渗透性 AMPA 受体具有独特的选择性,而对包含 GluR2 亚基的受体则没有选择性 。 类似的化合物包括:

苯妥英钠: 一种抗惊厥药,也抑制 AMPA 受体,但选择性和效力不同.

培美曲塞: 一种 AMPA 受体的负向别构拮抗剂,用于治疗癫痫.

这些化合物突出了 IEM-1460 的独特特性,特别是它对钙渗透性 AMPA 受体的选择性及其在神经药理学研究中的用途。

生物活性

IEM 1460 is a dicationic adamantane derivative recognized primarily for its role as a selective open-channel blocker of AMPA receptors, particularly those lacking the GluR2 subunit. This compound has been extensively studied for its pharmacological properties and mechanisms of action, revealing significant implications for both basic neuroscience research and potential therapeutic applications.

This compound functions primarily by blocking Ca²⁺-permeable AMPA receptors, which are critical in excitatory neurotransmission within the central nervous system. The compound exhibits a voltage-dependent block mechanism, where it preferentially inhibits channels that do not contain the GluR2 subunit, thereby selectively targeting GluR1 and GluR3 receptors. Key findings from various studies include:

- Open Channel Block : this compound acts as an open channel blocker, which means it binds to the receptor when it is in the open state, preventing ion flow. This property is crucial in distinguishing between different AMPA receptor subtypes based on their calcium permeability .

- Competitive Block Mechanism : Research indicates that this compound may also exhibit a competitive-like block mechanism at certain concentrations, where its binding is influenced by the presence of agonists like glutamate .

Biological Activity and Effects

This compound has been shown to have several biological effects, particularly in the context of pain modulation and seizure activity:

- Antinociceptive Effects : Studies have demonstrated that this compound can alleviate inflammatory pain in animal models. The compound significantly increased paw withdrawal latency in inflamed animals, suggesting a potent antihyperalgesic effect. The optimal concentration for pain relief was found to be around 3 μM, correlating with its IC₅₀ for blocking Ca²⁺-permeable AMPA receptors .

- Anticonvulsant Properties : Despite its effects on AMPA receptors, this compound was noted to lack expected anticonvulsant effects in certain studies. For example, when administered prior to electroconvulsive tests in mice, it did not significantly alter the convulsive threshold compared to control groups . This raises questions about its efficacy as an anticonvulsant agent despite its receptor blocking capabilities.

Comparative Data

The following table summarizes key biological data regarding this compound's activity against various AMPA receptor subtypes:

| Receptor Type | IC₅₀ (μM) | Effectiveness |

|---|---|---|

| GluR2-lacking (Ca²⁺-permeable) | 2.6 | High inhibition |

| GluR2-containing (Ca²⁺-impermeable) | 1102 | Minimal inhibition |

| Fast-spiking interneurons (mouse striatum) | Variable | Selectively blocked |

| Medium spiny projection neurons (mouse striatum) | Not blocked | No significant effect |

Case Studies

- Inflammatory Pain Model : In a study assessing the effects of this compound on inflammatory pain, treatment with the compound led to a significant reduction in thermal hyperalgesia in rats. The study noted that administration of this compound at micromolar concentrations resulted in pain relief comparable to non-inflamed controls after several days of treatment .

- Electroconvulsive Threshold Study : Another investigation evaluated this compound's impact on seizure thresholds. The results indicated that while other AMPA receptor antagonists showed anticonvulsant properties, this compound did not significantly alter the electroconvulsive threshold in mice, suggesting limited utility in seizure management despite its receptor specificity .

属性

IUPAC Name |

5-(1-adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTDZUSQSTUZDA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424996 | |

| Record name | Iem 1460 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121034-89-7 | |

| Record name | 1-Pentanaminium, N,N,N-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-, bromide, hydrobromide (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121034-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iem 1460 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IEM-1460 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。